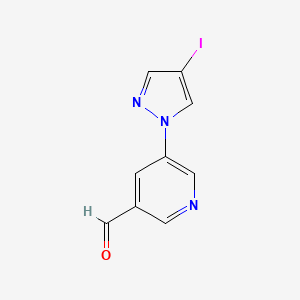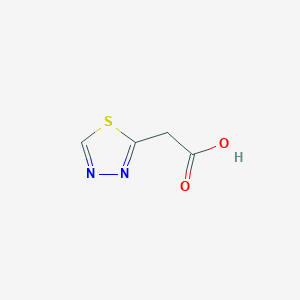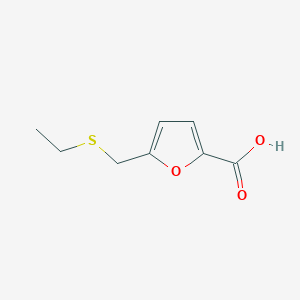![molecular formula C11H13FN2S B13307789 5-Fluoro-2-{[3-(methylsulfanyl)propyl]amino}benzonitrile](/img/structure/B13307789.png)
5-Fluoro-2-{[3-(methylsulfanyl)propyl]amino}benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-2-{[3-(methylsulfanyl)propyl]amino}benzonitrile is an organic compound with the molecular formula C₁₁H₁₃FN₂S. It is primarily used in research and development settings, particularly in the fields of chemistry and pharmaceuticals. This compound is known for its unique structure, which includes a fluorine atom, a nitrile group, and a methylsulfanyl group, making it a valuable intermediate in various chemical syntheses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-{[3-(methylsulfanyl)propyl]amino}benzonitrile typically involves multiple steps. One common method includes the reaction of 5-fluoro-2-nitrobenzonitrile with 3-(methylsulfanyl)propylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous-flow reactors to enhance efficiency and safety. Continuous-flow synthesis allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, this method minimizes the formation of byproducts and reduces the risk of hazardous reactions.
Analyse Chemischer Reaktionen
Types of Reactions
5-Fluoro-2-{[3-(methylsulfanyl)propyl]amino}benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Fluoro-2-{[3-(methylsulfanyl)propyl]amino}benzonitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-Fluoro-2-{[3-(methylsulfanyl)propyl]amino}benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and nitrile group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Fluoro-2-nitrobenzonitrile: A precursor in the synthesis of 5-Fluoro-2-{[3-(methylsulfanyl)propyl]amino}benzonitrile.
5-Fluoro-2-methylbenzonitrile: Similar structure but lacks the methylsulfanyl group.
2-{[3-(Methylsulfanyl)propyl]amino}benzonitrile: Similar structure but lacks the fluorine atom.
Uniqueness
This compound is unique due to the presence of both the fluorine atom and the methylsulfanyl group, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C11H13FN2S |
|---|---|
Molekulargewicht |
224.30 g/mol |
IUPAC-Name |
5-fluoro-2-(3-methylsulfanylpropylamino)benzonitrile |
InChI |
InChI=1S/C11H13FN2S/c1-15-6-2-5-14-11-4-3-10(12)7-9(11)8-13/h3-4,7,14H,2,5-6H2,1H3 |
InChI-Schlüssel |
CQCVQMZLLHFSAW-UHFFFAOYSA-N |
Kanonische SMILES |
CSCCCNC1=C(C=C(C=C1)F)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


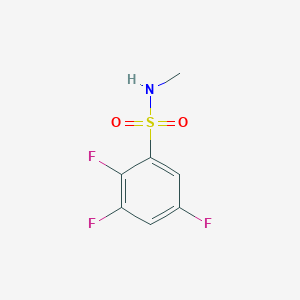
![4-Methyl-2-([2-(piperidin-2-YL)ethyl]sulfanyl)pyrimidine](/img/structure/B13307716.png)
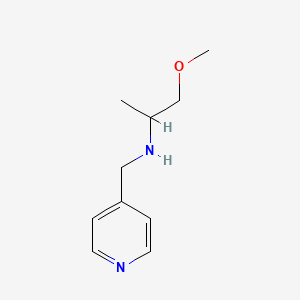
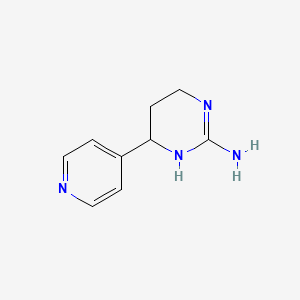
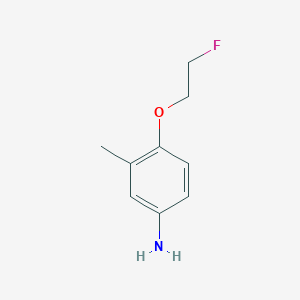

![N-[(2-Chlorophenyl)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B13307748.png)
![6-Bromo-8-chloromethyl-2-phenyl-4H-benzo[1,3]dioxine](/img/structure/B13307753.png)
![2-({1-[4-(Propan-2-yl)phenyl]ethyl}amino)ethan-1-ol](/img/structure/B13307757.png)

